molecular formula C17H16O3 B14501153 1-Butanone, 4-(benzoyloxy)-1-phenyl- CAS No. 62973-33-5

1-Butanone, 4-(benzoyloxy)-1-phenyl-

Cat. No.: B14501153
CAS No.: 62973-33-5
M. Wt: 268.31 g/mol
InChI Key: OZBLORRMGFPYTH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-Butanone, 4-(benzoyloxy)-1-phenyl- (systematic IUPAC name: 4-(benzoyloxy)-1-phenylbutan-1-one) is a ketone derivative featuring:

  • A phenyl group attached to the carbonyl carbon (position 1).
  • A benzoyloxy group (–OCOC₆H₅) at position 4 of the butanone chain.

Properties

CAS No.

62973-33-5

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(4-oxo-4-phenylbutyl) benzoate

InChI

InChI=1S/C17H16O3/c18-16(14-8-3-1-4-9-14)12-7-13-20-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

OZBLORRMGFPYTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanone, 4-(benzoyloxy)-1-phenyl- typically involves the esterification of 4-hydroxy-1-phenyl-1-butanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-Butanone, 4-(benzoyloxy)-1-phenyl-.

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 4-(benzoyloxy)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanone, 4-(benzoyloxy)-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-(benzoyloxy)-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Key Characteristics

  • Molecular Formula : C₁₇H₁₆O₃ (inferred from structural analogs in ).
  • Functional Groups : Aromatic ester (benzoyloxy), ketone, and phenyl substituents.
  • Synthesis: Likely synthesized via acylation or esterification reactions, similar to the Baker-Venkataraman rearrangement described for related hydroxyketones (e.g., 3-[2-(4-methylbenzoyl)acetyl]-2-hydroxy-5-methyl-1-butanone) .

Comparison with Similar Compounds

Butyrophenone (1-Phenyl-1-Butanone)

  • Structure: Simplest phenyl-substituted butanone (C₆H₅–CO–CH₂CH₂CH₃).
  • Physical Properties :
    • Boiling Point: 228.74°C .
    • Molecular Weight: 148.05 g/mol .
  • Toxicity : Classified as a skin irritant with a flash point of 88.89°C .
  • Key Difference : Lacks the benzoyloxy group, resulting in lower molecular weight and polarity compared to 4-(benzoyloxy)-1-phenylbutan-1-one.

4-Benzyloxypropiophenone

  • Structure: Propiophenone (C₆H₅–CO–CH₂CH₃) with a benzyloxy (–OCH₂C₆H₅) group at position 4 .
  • Physical Properties: Molecular Weight: 254.3 g/mol (inferred from formula C₁₆H₁₆O₂). Higher boiling point than butyrophenone due to increased polarity from the benzyloxy group.
  • Key Difference : The benzyloxy group (ether) is less reactive than the benzoyloxy ester in the target compound, affecting hydrolysis stability and metabolic pathways .

Raspberry Ketone (4-(p-Hydroxyphenyl)-2-Butanone)

  • Structure: 2-Butanone with a para-hydroxyphenyl group at position 4 .
  • Physical Properties :
    • Molecular Weight: 164.2 g/mol .
    • Naturally occurring fragrance compound with a fruity odor.
  • Key Difference : The hydroxyl group (–OH) increases water solubility compared to the hydrophobic benzoyloxy ester in the target compound .

1-[4-(Benzyloxy)phenyl]-2-{[2-(4-hydroxyphenyl)ethyl]amino}propan-1-one

  • Structure: Propanone with benzyloxy and phenolic amine substituents .
  • Key Difference : Incorporates an amine functional group, enabling hydrogen bonding and altering pharmacological properties compared to the esterified target compound.

Structural and Functional Analysis

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity/Stability Traits
4-(Benzoyloxy)-1-phenylbutan-1-one Phenyl, ketone, benzoyloxy ester ~274.3 Ester hydrolysis to benzoic acid/alcohol
Butyrophenone Phenyl, ketone 148.05 Low polarity; stable under neutral conditions
4-Benzyloxypropiophenone Benzyloxy ether, ketone 254.3 Ether cleavage under strong acids/bases
Raspberry Ketone Para-hydroxyphenyl, ketone 164.2 Oxidative susceptibility of phenol group

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